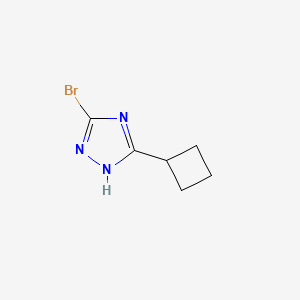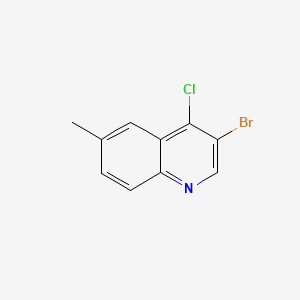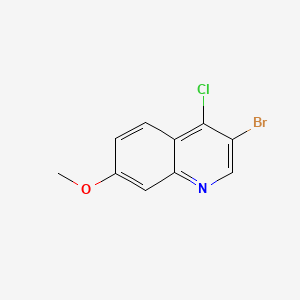
3,4-Dichloro-5,8-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5,8-difluoroquinoline is a chemical compound with the empirical formula C9H3Cl2F2N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloro-5,8-difluoroquinoline is 234.03 . The SMILES string representation of its structure is ClC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F .Physical And Chemical Properties Analysis
3,4-Dichloro-5,8-difluoroquinoline is a solid substance . Its empirical formula is C9H3Cl2F2N and it has a molecular weight of 234.03 .Aplicaciones Científicas De Investigación
Antimalarial and Anticancer Properties
Chloroquine and its derivatives, which share a structural similarity to 3,4-Dichloro-5,8-difluoroquinoline, have been extensively studied for their antimalarial effects. The ongoing research has unveiled interesting biochemical properties, inspiring repurposing in the management of various diseases, including cancer. Efforts have focused on evaluating antimalarials in clinical use and their analogs to maximize their intrinsic value, particularly in anticancer combination chemotherapy (Njaria et al., 2015).
Neuroprotective and Cardioprotective Roles
Studies on Chlorogenic Acid (CGA), another compound structurally related to quinolines, suggest significant therapeutic roles across a spectrum of conditions, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. The modulation of lipid metabolism and glucose by CGA indicates its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Semiconductors and OLED Applications
The exploration of organic optoelectronics has identified BODIPY-based materials, related to the 3,4-Dichloro-5,8-difluoroquinoline framework, as promising candidates for sensors, organic thin-film transistors, and organic photovoltaics. These materials' potential as active materials in organic light-emitting diodes (OLEDs) underlines the chemical versatility and applicability of such compounds in advanced technological applications (Squeo & Pasini, 2020).
Insights into Enzymatic Degradation of Pollutants
Research into the enzymatic remediation of organic pollutants has highlighted the effectiveness of enzymes in the presence of redox mediators, enhancing the degradation efficiency of recalcitrant compounds. This approach, utilizing enzymes like laccases and peroxidases, potentially revolutionizes the treatment of wastewater, with 3,4-Dichloro-5,8-difluoroquinoline derivatives offering insights into the chemical processes involved (Husain & Husain, 2007).
Safety and Hazards
The safety information available indicates that 3,4-Dichloro-5,8-difluoroquinoline may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell or if it gets in your eyes .
Propiedades
IUPAC Name |
3,4-dichloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNKZHOKVOISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671205 |
Source


|
| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5,8-difluoroquinoline | |
CAS RN |
1204811-35-7 |
Source


|
| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

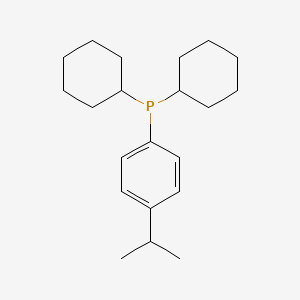
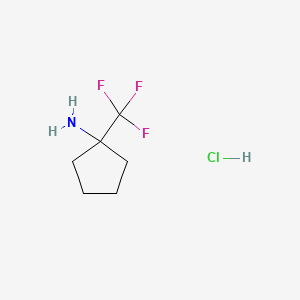
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
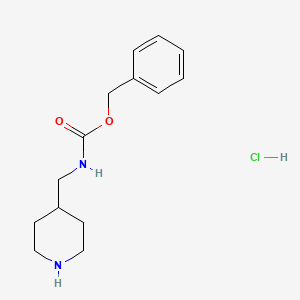
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
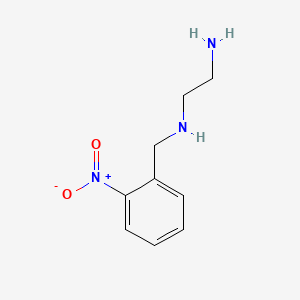
![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
